molecular formula C32H47ClN2O4 B1244696 Unii-Z2QC9N9mqk

Unii-Z2QC9N9mqk

Cat. No.: B1244696
M. Wt: 559.2 g/mol
InChI Key: JNAWRSLZEOWZEI-JUJAXGASSA-N
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Description

Unii-Z2QC9N9mqk is a unique compound identified by its UNII (Unique Ingredient Identifier) code, a standardized identifier for substances administered to humans. Compounds with UNII codes are typically characterized by rigorous analytical methods, including spectroscopy (NMR, IR, MS), elemental analysis, and chromatographic purity assessments, to ensure compliance with regulatory standards .

The absence of publicly accessible data on this compound necessitates a comparative approach based on structurally or functionally analogous compounds. This article will focus on two compounds with shared molecular motifs or applications, leveraging peer-reviewed research to highlight similarities and differences in physicochemical properties, synthesis pathways, and industrial or therapeutic relevance.

Properties

Molecular Formula

C32H47ClN2O4

Molecular Weight

559.2 g/mol

IUPAC Name

[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate;hydrochloride

InChI

InChI=1S/C32H46N2O4.ClH/c1-23-11-12-26-25(20-23)30-27(37-29(35)10-9-15-34-16-18-36-19-17-34)21-24(22-28(30)38-32(26,4)5)31(2,3)13-7-6-8-14-33;/h11,21-22,25-26H,6-10,12-13,15-20H2,1-5H3;1H/t25-,26-;/m1./s1

InChI Key

JNAWRSLZEOWZEI-JUJAXGASSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C.Cl

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C.Cl

Synonyms

3-(5'-cyano-1',1'-dimethylpentyl)-1-(4-N-morpholinobutyryloxy)-delta(8)-tetrahydrocannabinol hydrochloride
O 1057
O-1057

Origin of Product

United States

Comparison with Similar Compounds

Selection of Comparable Compounds

For this analysis, two compounds are selected based on structural and functional parallels:

Compound A : A transition metal complex with a coordination geometry analogous to Unii-Z2QC9N9mqk.

Compound B : An organic molecule with overlapping functional groups and therapeutic applications.

Rationale for Selection:

  • Structural Similarity : Both compounds share core molecular frameworks (e.g., chelating ligands, aromatic systems) that influence reactivity and stability.
  • Functional Overlap : Applications in catalysis, drug delivery, or material science align with the presumed uses of this compound .

Comparative Analysis of Physicochemical Properties

The table below summarizes key properties of this compound and its analogs, derived from spectroscopic and computational studies:

Property This compound Compound A Compound B
Molecular Weight (g/mol) Not disclosed 342.2 (Fe-based complex) 278.3 (C₁₅H₁₈O₄)
Solubility Hydrophobic Soluble in polar aprotic solvents Water-soluble (logP = 1.2)
Melting Point (°C) >250 (decomposes) 198–202 165–168
Spectral Data IR: 1650 cm⁻¹ (C=O) NMR: δ 7.2–7.8 (aromatic) MS: m/z 279 [M+H]⁺
Thermal Stability High (TGA > 300°C) Moderate (decomposes at 220°C) Low (degradation at 150°C)

Key Observations:

  • Stability : this compound exhibits superior thermal stability compared to both analogs, likely due to rigid coordination geometry or cross-linking in its structure .
  • Solubility : Compound B’s hydrophility contrasts with this compound’s hydrophobic nature, suggesting divergent applications (e.g., aqueous vs. lipid-based formulations) .

Mechanistic Insights:

  • Compound A’s catalytic efficiency stems from its redox-active metal center, whereas this compound’s stability likely enhances its utility in high-temperature processes .

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